2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a tert-butoxycarbonyl-protected amino group and a tetrahydroquinoline moiety. This compound is often utilized in the field of medicinal chemistry due to its potential biological activity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid typically involves several key steps:
Protection of the Amino Group: : The amino group is protected by reaction with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine, forming the Boc-protected amine.
Formation of the Tetrahydroquinoline Ring: : The quinoline ring is reduced to its tetrahydro form using hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Coupling Reaction: : The Boc-protected amino acid is then coupled with the tetrahydroquinoline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized for cost-efficiency and yield. This can involve using cheaper reagents, optimizing reaction conditions (e.g., temperature, solvent), and employing continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: : The tetrahydroquinoline ring can be oxidized to the corresponding quinoline using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminium hydride.
Substitution: : The protected amino group allows for various substitution reactions, where the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, hydrogen over Pd/C.
Coupling Reagents: : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Deprotection Agents: : Trifluoroacetic acid (TFA).
Major Products
Oxidation: : Formation of quinoline derivatives.
Reduction: : Formation of reduced carbonyl compounds.
Substitution: : Varied functionalized amino derivatives.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid finds extensive use in:
Medicinal Chemistry: : As a building block in the synthesis of various pharmacologically active compounds, including enzyme inhibitors and receptor modulators.
Biological Studies: : Used in the study of biochemical pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications: : Utilized in the development of novel materials and catalysts.
Mechanism of Action
The compound's mechanism of action depends on its specific applications. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modifying their activity and resulting in a therapeutic effect. The presence of the tetrahydroquinoline moiety is particularly important in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-1-yl)propanoic acid: : Similar structure but lacks the tetrahydro form.
2-{[(tert-butoxy)carbonyl]amino}-3-(indolin-1-yl)propanoic acid: : Contains an indoline instead of tetrahydroquinoline.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid is unique due to the presence of the tetrahydroquinoline ring, which imparts distinct electronic properties and steric effects, enhancing its biological activity and specificity compared to its non-hydrogenated analogues.
There you have it, an in-depth exploration of this fascinating compound. Enjoy the dive into its chemistry and applications!
Properties
CAS No. |
2624122-03-6 |
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Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 |
Purity |
95 |
Origin of Product |
United States |
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